(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-20-16(12-15(19-20)13-2-3-13)21-8-10-22(11-9-21)17(23)14-4-6-18-7-5-14/h4-7,12-13H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUZXKRXVGSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring, a pyrazole moiety, and a pyridine component, contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.39 g/mol. The presence of trifluoromethyl groups and heterocyclic rings enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.39 g/mol |
| Purity | Typically 95% |
Overview of Biological Activities
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities:
- Antimicrobial Activity : Certain pyrazole derivatives have demonstrated effectiveness against multiple bacterial strains. The compound's structure may enable it to disrupt bacterial cell walls or inhibit essential enzymes.
- Anticancer Properties : Compounds containing trifluoromethyl groups are often associated with enhanced potency against cancer cells. This may be attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
- Neuropharmacological Effects : The piperazine structure is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : By binding to neurotransmitter receptors, the compound could alter synaptic transmission, providing therapeutic effects in neuropharmacology.
Antitubercular Activity
A derivative with a similar scaffold exhibited significant antitubercular activity, demonstrating the potential for this compound in treating tuberculosis. Quantitative data such as IC50 values and minimum inhibitory concentrations (MIC) are essential for assessing efficacy.
Anticancer Studies
Research has shown that compounds similar to this compound can inhibit cancer cell lines effectively. For instance, studies have reported that certain pyrazole derivatives exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin.
Neuropharmacological Research
The piperazine moiety's ability to interact with serotonin and dopamine receptors has been explored in several studies. These interactions suggest that the compound may have anxiolytic or antidepressant effects, warranting further investigation in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Pyrazole Motifs
| Compound Name | Key Structural Differences | Potential Functional Implications | References |
|---|---|---|---|
| (4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone | Reference compound: Cyclopropylpyrazole-piperazine-pyridinyl | High metabolic stability, moderate solubility | |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline core instead of pyrazole; phenyl substituents | Enhanced lipophilicity, possible CNS activity | |
| Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl- | Dihydropyrazole ring; lacks piperazine | Reduced basicity, altered target selectivity | |
| 12-(4-Phenylmethyl-1-piperazinyl)-methyl-pyrrolo[3,4-c]pyridine-dione | Pyrrolopyridine-dione core; phenylmethyl substituent | Increased rigidity, potential kinase inhibition |
Key Observations :
- Cyclopropyl vs.
- Piperazine vs. Non-Piperazine Cores: Piperazine-containing compounds (e.g., target and ) exhibit higher solubility and basicity, favoring interactions with charged residues in targets like GPCRs or ion channels.
- Pyrazole vs. Pyrazoline Cores : The pyrazoline derivative in introduces partial saturation, which could enhance conformational flexibility but reduce aromatic stacking interactions.
Compounds with Cyclopropyl-Pyrazole Hybrids
- (4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one : Shares the cyclopropyl-pyrazole motif but lacks the piperazine and pyridinyl methanone groups.
Q & A
Q. Example Procedure :
- React 4-(chlorocarbonyl)pyridine with 3-cyclopropyl-1-methylpyrazole-piperazine in anhydrous THF.
- Stir under nitrogen at 60°C for 12 hours.
- Purify via silica-gel chromatography (yield: ~65%) .
Advanced: How can reaction conditions be optimized for higher yields in multi-step synthesis?
Q. Variables to optimize :
Methodological Tip : Use design of experiments (DoE) to systematically evaluate interactions between variables .
Basic: What spectroscopic techniques confirm structural integrity?
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 3.5–4.0 ppm (piperazine CH₂), and δ 8.5–8.7 ppm (pyridinyl H) .
- ¹³C NMR : Carbonyl signal at ~165 ppm confirms methanone formation .
- X-ray crystallography : Resolves tautomeric forms (e.g., Z/E configurations in pyrazolones) .
- HPLC-MS : Verifies purity (>95%) and molecular ion peaks .
Advanced: How to address discrepancies in biological activity data?
Q. Systematic approaches :
- Dose-response normalization : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based viability tests).
- Statistical analysis : Apply ANOVA and Tukey’s test to identify outliers or significant variations due to cell-line specificity .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
Example : Inconsistent enzyme inhibition data may arise from variations in ATP concentrations—fix ATP at 1 mM for comparability .
Advanced: What strategies elucidate mechanisms in enzyme inhibition?
- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots.
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) .
- Fluorescence quenching : Monitor binding affinity changes using tryptophan residues in the enzyme .
Case Study : Pyrazolyl-piperazine derivatives showed competitive inhibition against COX-2 () via hydrophobic pocket binding .
Basic: What biochemical pathways are associated with similar pyrazolyl-piperazine derivatives?
| Pathway | Target Enzyme | Observed Activity |
|---|---|---|
| MAPK signaling | p38α MAPK | IC₅₀ = 12 nM |
| Apoptosis | Caspase-3 | Activation at 10 µM |
| ROS scavenging | NADPH oxidase | 60% inhibition at 5 µM |
Advanced: How to integrate computational tools for structure-activity studies?
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
- QSAR models : Use descriptors like logP and polar surface area to predict bioavailability .
- ADMET prediction : SwissADME estimates hepatotoxicity risk (e.g., CYP3A4 inhibition) .
Toolkit : Schrödinger Suite, Gaussian (DFT calculations), and PyMOL for visualization.
Basic: Recommended storage conditions for stability?
- Temperature : –20°C in amber vials to prevent photodegradation.
- Atmosphere : Argon or nitrogen to avoid oxidation.
- Solvent : Store as a lyophilized powder or in DMSO (10 mM stock) .
Advanced: How to study tautomeric/conformational dynamics?
- Variable-temperature NMR : Detect equilibrium shifts between tautomers (e.g., keto-enol) .
- IR spectroscopy : Monitor carbonyl stretching frequencies (1670–1750 cm⁻¹) for tautomer identification .
- DFT calculations : Compare theoretical and experimental NMR spectra to assign configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
